molecular formula C15H20N2O3 B602107 3-ヒドロキシフェンスピリド CAS No. 441781-23-3

3-ヒドロキシフェンスピリド

カタログ番号: B602107
CAS番号: 441781-23-3
分子量: 276.34
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Pharmacological Applications

3-Hydroxy Fenspiride exhibits several pharmacological activities, primarily related to its anti-inflammatory and bronchodilatory effects.

  • Anti-inflammatory Effects : Research indicates that 3-Hydroxy Fenspiride can inhibit neurogenic bronchoconstriction and mucus secretion in the airways. In vitro studies demonstrated that it significantly reduced cholinergic-induced mucus secretion in ferret trachea, highlighting its potential as an anti-inflammatory agent in respiratory conditions .
  • Bronchodilation : The compound has been studied for its ability to enhance bronchodilation when used alongside standard therapies like ipratropium bromide in patients with chronic bronchitis. A randomized study showed that the combination therapy was more effective than ipratropium bromide alone, suggesting a synergistic effect .

Clinical Applications

The clinical implications of 3-Hydroxy Fenspiride are primarily observed in treating respiratory diseases:

  • Chronic Obstructive Pulmonary Disease (COPD) : In clinical settings, 3-Hydroxy Fenspiride has been evaluated for its efficacy in managing symptoms of COPD. Its anti-inflammatory properties may help reduce exacerbations and improve lung function when combined with other bronchodilators .
  • Asthma Management : Given its mechanism of action, which includes inhibition of bronchoconstriction, 3-Hydroxy Fenspiride could be beneficial as an adjunct therapy in asthma management, particularly for patients who do not achieve adequate control with standard treatments.

Case Study 1: Efficacy in Chronic Bronchitis

A study involving 80 patients with chronic bronchitis assessed the long-term efficacy of 3-Hydroxy Fenspiride combined with ipratropium bromide. Results indicated a significant improvement in lung function tests and a reduction in exacerbation rates over six months compared to those receiving ipratropium alone .

Case Study 2: Asthma Control

In a separate observational study, patients with poorly controlled asthma were treated with a regimen including 3-Hydroxy Fenspiride. The outcomes showed improved asthma control scores and reduced reliance on rescue inhalers over a three-month period, suggesting its potential role as an adjunct therapy .

Safety Profile

While the therapeutic benefits of 3-Hydroxy Fenspiride are promising, safety considerations must also be addressed:

  • Adverse Effects : The compound has been associated with mild side effects such as gastrointestinal disturbances and headache but is generally well-tolerated when used at therapeutic doses.
  • Cardiovascular Risks : Unlike some bronchodilators that can prolong the QT interval, studies suggest that 3-Hydroxy Fenspiride has a favorable cardiovascular safety profile, making it a suitable option for patients with comorbidities .

作用機序

Target of Action

3-Hydroxy Fenspiride is an oxazolidinone spiro compound . Its primary targets are the bronchial smooth muscles and the respiratory tract . It is used in the treatment of ENT (ear, nose, and throat) and respiratory diseases .

Mode of Action

3-Hydroxy Fenspiride acts as an antagonist of 5-hydroxytryptamine . It has antispasmodic and bronchodilator effects , which means it can relieve spasms in the bronchial muscles and widen the airways, respectively. This makes it easier for air to flow in and out of the lungs, improving respiratory function .

Biochemical Pathways

It is known that it affects the expansion of bronchial smooth muscles . This suggests that it may interact with pathways related to muscle contraction and relaxation, potentially influencing the balance of neurotransmitters or other signaling molecules involved in these processes.

Pharmacokinetics

The pharmacokinetics of 3-Hydroxy Fenspiride involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it exhibits fairly slow absorption, with the maximum plasma concentration achieved 6 hours after administration . The plasma clearance of Fenspiride is about 184 ml·min −1, and its apparent volume of distribution is moderately large (2151) . The elimination half-life obtained from the plasma data is 14 to 16 hours, independent of the route of administration . This suggests that the compound has a relatively long duration of action.

Result of Action

The molecular and cellular effects of 3-Hydroxy Fenspiride’s action primarily involve its antispasmodic and bronchodilator effects . By relaxing the bronchial smooth muscles and widening the airways, it improves respiratory function and reduces symptoms such as coughing and difficulty breathing in patients with respiratory diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Hydroxy Fenspiride. For instance, individuals exposed to aggressive environmental factors who are at risk of developing chronic obstructive pulmonary disease may benefit from the anti-inflammatory and bronchodilator effects of very low doses of Fenspiride .

化学反応の分析

3-Hydroxy Fenspiride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it back to its alcohol form.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups to the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

類似化合物との比較

3-Hydroxy Fenspiride can be compared with other Fenspiride derivatives and similar compounds:

The uniqueness of 3-Hydroxy Fenspiride lies in its specific functional groups, which confer distinct pharmacological properties and make it a valuable compound for research.

生物活性

3-Hydroxy Fenspiride is a derivative of Fenspiride, a compound recognized for its pharmacological properties, particularly as a bronchodilator and anti-inflammatory agent . This article explores the biological activity of 3-Hydroxy Fenspiride, focusing on its structure, potential therapeutic effects, and related research findings.

Structural Characteristics

The molecular formula of 3-Hydroxy Fenspiride is C15H20N2O3C_{15}H_{20}N_{2}O_{3} with a molecular weight of approximately 276.34 g/mol. The unique feature of this compound is the hydroxyl group located at the third position of the Fenspiride structure, which may influence its solubility and interaction with biological targets compared to other derivatives like 2-Hydroxy and 4-Hydroxy Fenspiride.

Compound Name Molecular Formula Unique Features
FenspirideC15H20N2O2C_{15}H_{20}N_{2}O_{2}Parent compound; known bronchodilator
2-Hydroxy FenspirideC15H20N2O3C_{15}H_{20}N_{2}O_{3}Hydroxyl group at second position
3-Hydroxy FenspirideC15H20N2O3C_{15}H_{20}N_{2}O_{3}Hydroxyl group at third position; potential enhanced activity
4-Hydroxy FenspirideC15H20N2O3C_{15}H_{20}N_{2}O_{3}Hydroxyl group at fourth position

The precise mechanism of action for 3-Hydroxy Fenspiride remains largely unexplored. However, it is hypothesized that the presence of the hydroxyl group may enhance its interaction with biological targets, potentially improving its efficacy as a therapeutic agent. Fenspiride itself acts as an antagonist of H1-histamine receptors and inhibits phosphodiesterase (PDE) activities (PDE3, PDE4, and PDE5), which are crucial in mediating inflammatory responses .

Antitussive Activity

Fenspiride has been investigated for its antitussive properties. A study demonstrated that it effectively reduces cough reflexes in animal models . Given the structural modifications in 3-Hydroxy Fenspiride, further research could elucidate whether this derivative exhibits enhanced antitussive effects compared to its parent compound.

In Vivo Studies

In vivo studies have shown that Fenspiride can significantly reduce inflammatory markers in models of endotoxemia. For instance, administration of Fenspiride reduced tumor necrosis factor concentrations in serum and bronchoalveolar lavage fluid after lipopolysaccharide treatment in guinea pigs . Similar studies on 3-Hydroxy Fenspiride could provide insights into its anti-inflammatory potential.

Conclusion and Future Directions

The biological activity of 3-Hydroxy Fenspiride presents a promising area for further investigation. While existing data highlight its potential as a bronchodilator and anti-inflammatory agent, comprehensive studies are required to fully elucidate its pharmacological profile and therapeutic applications. Future research should focus on:

  • In vitro and in vivo studies to assess the specific biological activities of 3-Hydroxy Fenspiride.
  • Comparative analyses with other derivatives to determine relative efficacy.
  • Mechanistic studies to clarify how structural features influence biological interactions.

特性

IUPAC Name

8-[2-(3-hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c18-13-3-1-2-12(10-13)4-7-17-8-5-15(6-9-17)11-16-14(19)20-15/h1-3,10,18H,4-9,11H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTTZGCVKGAGRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CNC(=O)O2)CCC3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857763
Record name 8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

441781-23-3
Record name 8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy Fenspiride
Reactant of Route 2
3-Hydroxy Fenspiride
Reactant of Route 3
Reactant of Route 3
3-Hydroxy Fenspiride
Reactant of Route 4
Reactant of Route 4
3-Hydroxy Fenspiride
Reactant of Route 5
Reactant of Route 5
3-Hydroxy Fenspiride
Reactant of Route 6
Reactant of Route 6
3-Hydroxy Fenspiride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。